N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two thiazole rings substituted with acetyl and phenyl groups, attached to a central pyridine ring through carboxamide linkages. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide derivatives can act as chelating ligands for metal cations (cu, co, fe, ni, pd), small anions (halides, phosphates, and acetates), as well as small non-charged molecules (for example, urea) .
Biochemical Pathways
Pyridine-2,6-dicarboxamide-based scaffolds have been noted for their roles in catalytic organic transformations .
Result of Action
Pyridine-2,6-dicarboxamide derivatives have been noted for their roles in sensing and recognition applications .
Action Environment
It’s known that the exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide scaffold makes it possible for the design of various functional materials .
Biochemical Analysis
Biochemical Properties
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide has been evaluated as an inhibitor of carbonic anhydrase (CA) and cholinesterase (ChE), showing IC50 values in the ranges 12.8–37.6 nM against human carbonic anhydrase I (hCA I), 17.8–46.7 nM against human carbonic anhydrase II (hCA II), 98.4–197.5 nM against acetylcholinesterase (AChE), and 82.2–172.7 nM against butyrylcholinesterase (BuChE) .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against CA and ChE. These enzymes play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, primarily through its inhibitory activity against CA and ChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole rings, which are then acetylated and phenylated. The resulting thiazole derivatives are subsequently reacted with pyridine-2,6-dicarboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.
Substitution: The acetyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of thiazole rings and acetyl and phenyl groups in this compound imparts distinct characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N,6-N-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O4S2/c1-16(35)24-22(18-10-5-3-6-11-18)31-28(39-24)33-26(37)20-14-9-15-21(30-20)27(38)34-29-32-23(25(40-29)17(2)36)19-12-7-4-8-13-19/h3-15H,1-2H3,(H,31,33,37)(H,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYOZBSBCNULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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